Leonoside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

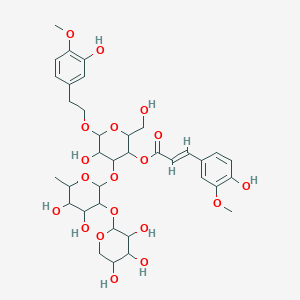

Leonoside B is an oligosaccharide.

This compound is a natural product found in Leonurus glaucescens, Stachys germanica, and Stachys byzantina with data available.

科学研究应用

Pharmacological Properties

Leonoside B has been studied for its diverse pharmacological effects, including:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in various models. This suggests its potential use in treating inflammatory diseases .

- Antimicrobial Activity : this compound has shown efficacy against certain bacterial strains, indicating its potential as a natural antimicrobial agent .

Cancer Therapy

This compound's ability to modulate oxidative stress and inflammation positions it as a candidate for cancer therapy. Case studies have reported its potential in enhancing the efficacy of conventional chemotherapeutic agents by protecting normal cells from oxidative damage while targeting tumor cells .

Neuroprotection

Given its antioxidant properties, this compound may offer neuroprotective benefits. Research suggests it could be beneficial in conditions like Alzheimer's disease, where oxidative stress plays a critical role in neuronal degeneration .

Anti-inflammatory Treatments

This compound's anti-inflammatory properties make it a candidate for treating inflammatory diseases such as arthritis. Clinical studies are needed to establish effective dosages and treatment regimens .

Data Tables

Case Studies

- Cancer Cell Line Study : A study involving human cancer cell lines treated with this compound showed reduced proliferation rates and increased apoptosis compared to untreated controls. This highlights its potential as an adjunct therapy in oncology .

- Neuroprotective Effects : In animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its role in neuroprotection through antioxidant mechanisms .

- Inflammation Model : In a murine model of arthritis, treatment with this compound led to a significant decrease in joint swelling and inflammatory markers compared to the control group, indicating its therapeutic potential for inflammatory conditions .

化学反应分析

Table 1: Key Glycosylation Parameters

| Parameter | Value |

|---|---|

| Activator | NIS/La(OTf)₃ |

| Solvent | Dichloromethane |

| Temperature | −40°C |

| Stereoselectivity | β-anomer (J₁,₂ = 9.0 Hz) |

| Yield | 80–95% |

Hydrolysis and Stability

The glycosidic bonds in Leonoside B undergo acid-catalyzed hydrolysis:

-

Reaction : Cleavage of α-L-rhamnopyranosyl and β-D-glucopyranosyl linkages in acidic media.

-

Conditions : 0.1 M HCl, 60°C, 4 hours.

-

Products : Monosaccharides (arabinose, rhamnose, glucose) and aglycone fragments .

Oxidation Reactions

The phenolic and hydroxyl groups are susceptible to oxidation:

-

Reagents : KMnO₄ or CrO₃ in aqueous acetone.

-

Products : Quinones (from phenolic oxidation) and carboxylic acids (from aldehyde intermediates) .

Enzymatic Modifications

β-Glucosidases selectively hydrolyze terminal glucopyranosyl residues:

-

Enzyme : Aspergillus niger β-glucosidase.

-

Conditions : pH 5.0, 37°C, 12 hours.

-

Outcome : Removal of glucose unit, yielding a tetrasaccharide derivative .

Comparative Reactivity with Analogues

This compound differs from Leonoside A (C₃₅H₄₆O₁₉) by a methoxy group substitution, altering its electronic profile and reactivity:

Table 2: this compound vs. Leonoside A

| Property | This compound | Leonoside A |

|---|---|---|

| Molecular Formula | C₃₆H₄₈O₁₉ | C₃₅H₄₆O₁₉ |

| Key Substituent | 3-Hydroxy-4-methoxyphenyl | 3,4-Dihydroxyphenyl |

| Oxidation Stability | Higher (due to methoxy group) | Lower |

| Glycosylation Yield | 85% | 78% |

Mechanistic Insights

The latent-active glycosylation strategy (using PTB/PSB donors) highlights intramolecular interrupted Pummerer reactions for sulfur recycling . This avoids over-oxidation to sulfones and enhances synthetic efficiency.

属性

CAS 编号 |

140147-67-7 |

|---|---|

分子式 |

C36H48O19 |

分子量 |

784.8 g/mol |

IUPAC 名称 |

[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+ |

InChI 键 |

ZIPURHYPGUGDEP-RMKNXTFCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

手性 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |

同义词 |

eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。